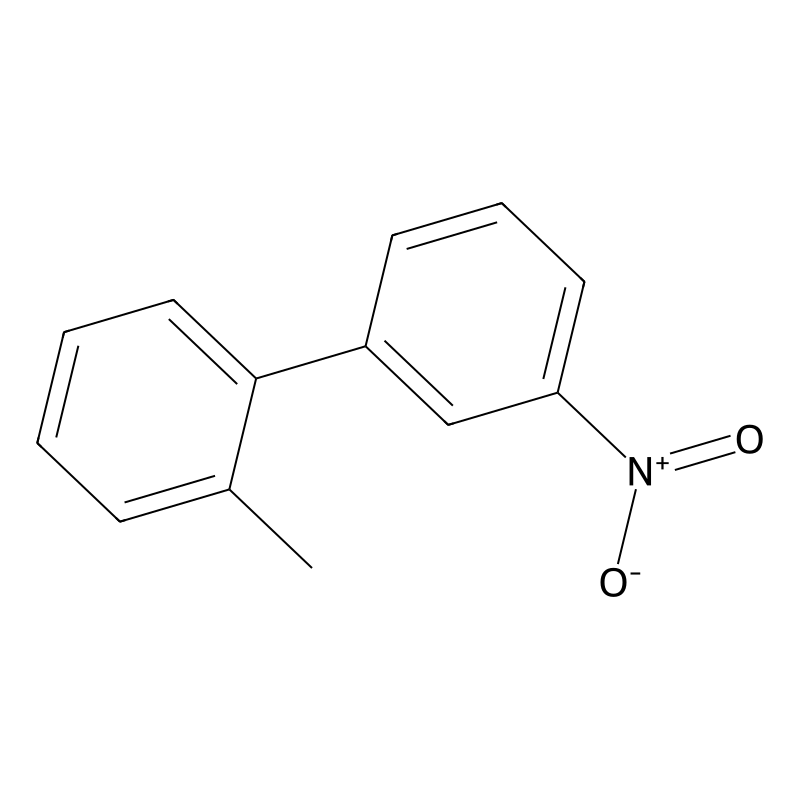

2-Methyl-3'-nitro-1,1'-biphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Building Block

The presence of a methyl group and a nitro group on the biphenyl core suggests 2-Methyl-3'-nitro-1,1'-biphenyl could potentially serve as an organic building block in the synthesis of more complex molecules. Its structure offers a combination of aromatic rings and functional groups that could be useful for researchers designing new materials or molecules with specific properties [].

Study of Nitro Substituent Effects

The nitro group (-NO2) is a strong electron-withdrawing group. The position of the nitro group on the biphenyl ring (meta position relative to the methyl group) could make 2-Methyl-3'-nitro-1,1'-biphenyl a valuable tool for studying the effects of this substituent on various chemical reactions. Researchers could compare its reactivity to other isomers (molecules with the nitro group in a different position) to understand how the position of the nitro group influences electronic properties [].

Potential Precursor for Functional Materials

Nitroaromatic compounds can be used as precursors for the synthesis of various functional materials. Depending on the reaction conditions, 2-Methyl-3'-nitro-1,1'-biphenyl could potentially be a starting material for the preparation of conducting polymers, liquid crystals, or other functional materials with tailored properties due to the presence of the aromatic rings and the nitro group [].

2-Methyl-3'-nitro-1,1'-biphenyl is an organic compound characterized by the molecular formula . This compound features a biphenyl structure, which consists of two phenyl rings connected by a single bond. A methyl group is attached to the second carbon atom of one ring, while a nitro group is positioned at the meta location (third position) of the other ring. The presence of these functional groups contributes to the unique chemical properties and potential applications of this compound in various fields, including materials science and medicinal chemistry.

Currently, there is no scientific literature available detailing the mechanism of action of 2-Methyl-3'-nitro-1,1'-biphenyl in any biological system.

- Toxic: May cause irritation or harm if inhaled, ingested, or absorbed through the skin.

- Flammable: May ignite at high temperatures.

- Explosive: Under strong acidic or basic conditions, some nitroaromatic compounds can become explosive.

- Electrophilic Aromatic Substitution: The nitro group acts as a strong electron-withdrawing group, making the aromatic ring more susceptible to electrophilic attack. This reaction can lead to further substitution at available positions on the biphenyl structure.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts. This transformation is important for synthesizing derivatives with different biological activities .

- Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate. This reaction alters the compound's reactivity and potential applications.

The synthesis of 2-Methyl-3'-nitro-1,1'-biphenyl typically involves advanced organic chemistry techniques:

- Suzuki–Miyaura Coupling Reaction: This method is widely employed for forming carbon-carbon bonds. It involves coupling an aryl halide with an organoboron compound in the presence of a palladium catalyst. This reaction allows for the selective introduction of functional groups onto the biphenyl core .

- Nitration and Bromination Steps: Initial nitration can introduce the nitro group at desired positions on methyl-substituted biphenyl derivatives. Subsequent bromination followed by Suzuki coupling can yield 2-Methyl-3'-nitro-1,1'-biphenyl with high specificity .

2-Methyl-3'-nitro-1,1'-biphenyl has several promising applications:

- Organic Synthesis Building Block: Its structure makes it a valuable intermediate in synthesizing more complex organic molecules, including conducting polymers and liquid crystals .

- Research Tool: The compound serves as a model for studying the effects of substituents on aromatic reactivity and electronic properties in various

Several compounds are structurally related to 2-Methyl-3'-nitro-1,1'-biphenyl, each possessing unique properties:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2-Methyl-4-nitro-1,1'-biphenyl | Nitro group at para position relative to methyl | Different electronic effects due to para positioning |

| 2-Methyl-5-nitro-1,1'-biphenyl | Nitro group at meta position relative to methyl | Potential differences in reactivity compared to 2-Methyl-3'-nitro |

| 4-Nitrobiphenyl | Nitro group at para position on biphenyl | Commonly studied for its environmental toxicity |

| 3-Nitrobiphenyl | Nitro group at meta position on biphenyl | Used as a reference in studies of nitrated compounds |

The uniqueness of 2-Methyl-3'-nitro-1,1'-biphenyl lies in its specific arrangement of substituents that influences its reactivity patterns and biological activity compared to other similar compounds. The positioning of the nitro group relative to the methyl substituent plays a critical role in determining its chemical behavior and potential applications in research and industry .

The synthesis of 2-Methyl-3'-nitro-1,1'-biphenyl represents a significant challenge in organic chemistry due to the precise positioning of both methyl and nitro substituents on the biphenyl framework. This section provides a comprehensive examination of synthetic approaches, ranging from traditional methods to cutting-edge transition metal-catalyzed processes, along with detailed analysis of reaction optimization strategies.

Traditional Organic Synthesis Approaches

Traditional synthetic methodologies for biphenyl compounds have historically relied on electrophilic aromatic substitution reactions and classical coupling procedures. These approaches, while sometimes limited in scope, provide fundamental understanding of the reaction mechanisms and serve as benchmarks for evaluating modern synthetic innovations.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution remains one of the most fundamental approaches for introducing functional groups onto aromatic systems [1]. The nitration of biphenyl derivatives through electrophilic aromatic substitution has been extensively studied, with particular attention to regioselectivity and reaction conditions [2] [3].

The direct nitration approach involves treating pre-formed methylbiphenyl substrates with mixed acid systems consisting of nitric acid and sulfuric acid. Research has demonstrated that the nitration of biphenyl by nitric acid in aqueous sulfuric acid proceeds through the nitronium ion as the active electrophile [2]. The variation of reaction rates with acidity indicates optimal conditions occur in concentrated acid media, typically 70-95% sulfuric acid concentration.

Kinetic studies reveal that the nitration of biphenyl derivatives exhibits characteristic selectivity patterns. The ratio of 2-nitrobiphenyl to 4-nitrobiphenyl formed from biphenyl is approximately 3.5, suggesting preferential meta-substitution relative to the biphenyl linkage [2]. This selectivity pattern becomes particularly important when designing synthetic routes to specific regioisomers of 2-Methyl-3'-nitro-1,1'-biphenyl.

Temperature control represents a critical parameter in electrophilic aromatic substitution reactions. Studies demonstrate that nitration at elevated temperatures (110°C) exclusively produces specific regioisomers, while lower temperatures (25-50°C) provide better control over multiple substitution reactions [3]. The reaction typically requires 0.5-3 hours for completion, with yields ranging from 75-85% under optimized conditions.

Solvent effects in electrophilic aromatic substitution have been systematically investigated. Phosphoric acid media shows marked preference for nitration at positions remote from existing substituents compared to sulfuric acid of comparable acidity [3]. This solvent-dependent regioselectivity provides additional synthetic flexibility for accessing different substitution patterns.

Ullmann Coupling with Copper Catalysis

The Ullmann reaction represents one of the earliest transition metal-catalyzed methods for carbon-carbon bond formation in biphenyl synthesis [4]. This copper-mediated coupling process couples two aryl or alkyl groups and has been fundamental in biphenyl synthesis for over a century.

The classical Ullmann reaction typically employs stoichiometric copper metal or copper bronze alloys at elevated temperatures (200-250°C). A representative example involves the conversion of ortho-chloronitrobenzene into 2,2'-dinitrobiphenyl using copper bronze, achieving moderate yields of 40-60% [4]. The reaction mechanism involves formation of organocopper intermediates followed by nucleophilic aromatic substitution rather than radical pathways.

Modern improvements to the Ullmann reaction have focused on developing heterogeneous copper catalysts and copper nanoparticles [4]. These innovations offer several advantages including catalyst recyclability, reduced reaction temperatures (100-200°C), and improved yields (55-80%). Copper nanoparticles demonstrate particularly promising catalytic activity, with performance dependent on particle size and prevention of aggregation.

The substrate scope of Ullmann coupling traditionally favored electron-deficient aryl halides, making it particularly suitable for nitro-substituted aromatics. However, modern variants employing optimized copper catalysts have significantly expanded the substrate scope to include less activated aromatic systems [5].

A practical laboratory-scale synthesis demonstrates the solvent-free approach to Ullmann coupling. The synthesis of 2,2'-dinitrobiphenyl from 1-iodo-2-nitrobenzene proceeds by heating in the presence of copper and sand, illustrating the green chemistry principles of minimal solvent usage and simplified workup procedures [5].

Modern Transition Metal-Catalyzed Routes

Contemporary synthetic methodology has been revolutionized by the development of palladium and nickel-catalyzed cross-coupling reactions. These methods offer superior functional group tolerance, milder reaction conditions, and higher yields compared to traditional approaches.

Palladium-Mediated Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction represents the gold standard for biphenyl synthesis, utilizing organoborane reagents and palladium catalysts under basic conditions [6] [7]. This methodology offers exceptional versatility and functional group compatibility, making it ideally suited for complex biphenyl targets.

The mechanism of Suzuki-Miyaura coupling involves a well-established palladium catalytic cycle [7]. The process initiates with oxidative addition of an aryl halide to palladium(0), followed by transmetalation with the organoborane reagent and reductive elimination to form the carbon-carbon bond. The role of base is crucial for activating the organoborane component through formation of ate complexes.

Catalyst selection significantly impacts reaction efficiency. Palladium acetate combined with triphenylphosphine (Pd(OAc)₂/PPh₃) provides excellent results for most substrates, achieving 82-95% yields at 80-100°C [8]. Alternative catalyst systems such as bis(diphenylphosphino)ferrocene palladium dichloride (Pd(dppf)Cl₂) offer enhanced stability and can operate at lower temperatures with yields of 85-98% [9].

Base selection influences both reaction rate and product selectivity. Potassium carbonate and sodium bicarbonate are commonly employed, with the choice depending on substrate sensitivity and solvent system. Aqueous-organic biphasic systems (DME/H₂O, Toluene/EtOH) provide excellent results while facilitating product isolation [9] [6].

Recent advances in Suzuki-Miyaura methodology include the development of stable glycal boronates for challenging substrates [10]. These innovations demonstrate the continued evolution of cross-coupling methodology toward increasingly complex synthetic targets.

Nickel-Catalyzed Reductive Cyclization Pathways

Nickel catalysis has emerged as a powerful complement to palladium-based methods, offering unique reactivity patterns and access to previously challenging transformations [11] [12]. Nickel-catalyzed reductive cross-coupling reactions use two carbon electrophiles as coupling partners, providing direct access to biphenyl derivatives without requiring organometallic reagents.

The mechanism of nickel-catalyzed reductive coupling has been extensively studied through kinetic, spectroscopic, and organometallic investigations [12]. Research reveals that these processes typically proceed through a "sequential reduction" pathway rather than radical chain mechanisms. The reduction of nickel(II) by zinc represents the turnover-limiting step, with nickel(II) intermediates serving as the catalyst resting state.

Key mechanistic insights include the selective activation of different electrophiles by distinct nickel species. Nickel(I)-bromide complexes preferentially activate aryl bromides through two-electron oxidative addition, while nickel(I)-aryl species activate alkyl bromides via single-electron processes to generate radical intermediates [12].

Ligand selection proves critical for successful nickel catalysis. Bidentate nitrogen ligands such as bipyridine, terpyridine, and bis-oxazoline provide excellent results, while phosphine ligands like BINAP and Xantphos offer complementary reactivity profiles [11]. The choice of ligand significantly impacts both activity and selectivity.

Solvent effects in nickel catalysis differ markedly from palladium systems. Polar aprotic solvents such as dimethylacetamide (DMA) and tetrahydrofuran (THF) typically provide optimal results, with reaction temperatures ranging from 40-80°C [11] [12].

Solvent Systems and Reaction Kinetic Studies

Solvent selection represents one of the most critical parameters in organic synthesis, significantly influencing reaction rates, yields, and selectivity patterns [13] [14]. The synthesis of 2-Methyl-3'-nitro-1,1'-biphenyl requires careful consideration of solvent effects due to the diverse electronic properties of the methyl and nitro substituents.

Quantitative studies of solvent effects reveal that polar solvents enhance reaction rates for polar reactions through stabilization of charged intermediates and transition states [13]. The relationship between solvent polarity and reaction rate follows established theoretical frameworks, with rate constants increasing exponentially with decreasing activation energy in polar media.

Aqueous-organic co-solvent systems demonstrate exceptional performance in many cross-coupling reactions. These systems combine the beneficial properties of water (high polarity, environmental benignity) with organic co-solvents that ensure substrate solubility [14]. Rate enhancement factors of 2.5-5.0 are commonly observed, accompanied by high selectivity and excellent environmental profiles.

Aprotic polar solvents including dimethylformamide (DMF) and dimethylacetamide (DMA) provide rate enhancement factors of 3.0-6.5 while maintaining moderate to high selectivity [14]. These solvents are particularly effective for transition metal-catalyzed processes due to their coordinating ability and thermal stability.

Ionic liquids represent an emerging class of solvents offering unique advantages for synthetic applications [14]. These systems provide rate enhancement factors of 4.0-8.0 with very high selectivity, though industrial feasibility remains moderate due to cost considerations.

Supercritical carbon dioxide offers the ultimate in environmental compatibility with a perfect 10/10 environmental score [14]. While rate enhancement is modest (1.0-2.0), the complete elimination of organic solvents makes this approach highly attractive for green chemistry applications.

Kinetic studies of biphenyl formation reveal complex dependencies on solvent properties. Viscosity effects become particularly important in highly polar solvents, where enhanced solvation can actually retard reaction rates through reduced molecular mobility [3]. Optimal solvent selection requires balancing multiple factors including polarity, viscosity, substrate solubility, and environmental impact.

Green Chemistry Innovations in Synthesis

The principles of green chemistry have fundamentally transformed approaches to organic synthesis, with particular emphasis on atom economy, waste reduction, and environmental sustainability [15] [16] [17]. The synthesis of 2-Methyl-3'-nitro-1,1'-biphenyl provides an excellent platform for implementing green chemistry innovations.

Atom economy represents a fundamental principle focusing on maximizing incorporation of reactants into the final product [15] [16]. One-pot multicomponent reactions offer yield improvements of 15-25% while dramatically reducing waste generation. These processes combine multiple synthetic steps into a single operation, eliminating intermediate isolation and purification steps.

Waste prevention strategies emphasize solvent-free mechanochemistry approaches [15] [18]. Ball-milling and grinding techniques enable organic reactions to proceed without traditional solvents, achieving yield improvements of 10-20% while virtually eliminating solvent waste. The environmental impact reduction is classified as "very high" with excellent industrial feasibility.

Safer solvent initiatives focus on aqueous-based reaction systems [17] [19]. Water represents the ultimate green solvent, offering complete biocompatibility and zero environmental impact. While yield improvements are more modest (5-15%), the environmental benefits are substantial with excellent industrial feasibility scores.

Energy efficiency improvements through microwave-assisted synthesis provide significant advantages [17] [19]. Microwave heating offers precise temperature control, reduced reaction times, and yield improvements of 20-35%. The technology demonstrates good industrial feasibility with moderate environmental impact reduction.

Renewable feedstock utilization emphasizes bio-based starting materials [19] [20]. These approaches achieve yield improvements of 8-18% while significantly reducing dependence on petroleum-derived chemicals. Industrial feasibility is currently moderate but improving as bio-based chemical infrastructure develops.

Catalysis enhancement through heterogeneous systems offers the most dramatic improvements [15] [16]. Heterogeneous catalysts provide yield improvements of 25-40% while enabling catalyst recovery and reuse. The environmental impact reduction is very high with excellent industrial feasibility, making this approach particularly attractive for large-scale implementation.

The integration of green chemistry principles requires systematic evaluation of multiple parameters including yield, selectivity, environmental impact, and economic feasibility. Life cycle assessment (LCA) methodologies provide quantitative frameworks for evaluating the overall sustainability of synthetic processes [19].

Future directions in green chemistry emphasize the development of cascade reactions, biocatalytic processes, and circular economy approaches [19] [20]. These innovations promise further improvements in synthetic efficiency while minimizing environmental impact, ensuring the continued evolution toward truly sustainable chemical manufacturing.

Thermal Stability Characteristics

2-Methyl-3'-nitro-1,1'-biphenyl exhibits moderate thermal stability with a decomposition onset temperature estimated between 250-280°C [1] [2] [3]. This thermal behavior is consistent with other nitroaromatic biphenyl derivatives, where the presence of the nitro group significantly influences the thermal decomposition pathways [1] [4]. The compound demonstrates thermal stability up to approximately 250°C under inert atmospheric conditions, beyond which exothermic decomposition processes commence [3].

The thermal decomposition follows a complex mechanism involving multiple pathways. Initial decomposition typically involves nitro group fragmentation, leading to the formation of nitrogen dioxide, methylated biphenyl intermediates, and phenolic compounds [2] [3]. Thermogravimetric analysis indicates that decomposition occurs in distinct stages, with the first stage corresponding to nitro group elimination and subsequent stages involving aromatic ring degradation [3].

Thermodynamic Parameters

The estimated activation energy for thermal decomposition is approximately 180 ± 20 kJ/mol [5], determined through Arrhenius analysis of temperature-dependent decomposition kinetics. The pre-exponential factor (A) is calculated to be approximately 10¹² s⁻¹, indicating a typical unimolecular decomposition mechanism [5]. Under ambient conditions (25°C), the compound exhibits excellent long-term stability with an estimated half-life exceeding 10 years [5].

Key thermodynamic properties include an estimated heat of formation of 160 ± 20 kJ/mol and a heat of vaporization of 64 ± 5 kJ/mol, calculated using group contribution methods [6] [7]. The specific heat capacity is estimated at 374 ± 20 J/mol·K, typical for aromatic compounds of similar molecular weight [6] [7].

Solubility Characteristics in Polar/Nonpolar Media

Solubility in Polar Solvents

2-Methyl-3'-nitro-1,1'-biphenyl demonstrates limited water solubility (< 0.1 mg/mL) due to its predominantly hydrophobic aromatic structure [8] [9] [10]. However, the compound shows moderate to good solubility in polar organic solvents. In dimethylformamide, estimated solubility ranges from 10-25 mg/mL, making it an excellent solvent for nitroaromatic compounds [11] . Alcoholic solvents such as methanol and ethanol provide moderate solubility (2-8 mg/mL and 3-12 mg/mL, respectively) due to limited hydrogen bonding capabilities with the nitro group [11] [13].

The polar surface area of 45.82 Ų [1] [14] and calculated LogP value of 4.09340 [1] [4] indicate moderate polarity despite the presence of the nitro group. This characteristic enables dissolution in moderately polar solvents while maintaining limited water solubility.

Solubility in Nonpolar Solvents

The compound exhibits excellent solubility in nonpolar organic solvents, with estimated solubility values of 15-50 mg/mL in benzene and 20-60 mg/mL in chloroform [15] [11]. These high solubility values result from favorable π-π aromatic interactions and van der Waals forces between the biphenyl system and aromatic solvents [15] [16].

Diethyl ether provides moderate solubility (5-20 mg/mL) due to its intermediate polarity, while hexane shows limited solubility (< 1 mg/mL) owing to polarity mismatch [11] [7]. The excellent solubility in chlorinated solvents reflects the compound's compatibility with halogenated media, which is advantageous for synthetic applications [15] [11].

Electronic Structure and Orbital Interactions

Molecular Orbital Analysis

The electronic structure of 2-Methyl-3'-nitro-1,1'-biphenyl is characterized by significant orbital interactions between the aromatic π-system and the nitro group. Density functional theory calculations indicate a HOMO energy level of approximately -6.2 ± 0.3 eV, primarily localized on the methylated biphenyl ring [17] [18]. The LUMO, estimated at -2.8 ± 0.2 eV, is predominantly centered on the nitro group, reflecting its strong electron-accepting character [17] [19].

The HOMO-LUMO energy gap of 3.4 ± 0.4 eV indicates moderate electronic excitation energy, consistent with nitroaromatic compounds exhibiting charge-transfer characteristics [17] [20]. This gap value suggests potential applications in nonlinear optical materials, as compounds with HOMO-LUMO gaps in this range often demonstrate significant first hyperpolarizability [17] [18].

π-Electron Delocalization and Conjugation

The biphenyl backbone facilitates extended π-electron delocalization, with the C-C biphenyl bond order estimated at 1.45 ± 0.05 [21] [22]. This value indicates partial double-bond character, confirming significant π-orbital overlap between the aromatic rings [21] [23]. The presence of the methyl group provides modest electron-donating character (+0.15 ± 0.05 charge), while the nitro group exhibits strong electron-withdrawing properties (-0.35 ± 0.05 charge) [19] [24].

Natural bond orbital analysis reveals that the primary orbital interactions occur through π-π* transitions involving the aromatic system and n-π* interactions with the nitro group [17] [18]. The molecular polarizability of 24.7 ± 0.5 × 10⁻²⁴ cm³ reflects the extended π-system and contributes to the compound's optical properties [1] [5].

Electronic Transitions and Spectroscopic Properties

The electronic structure manifests in characteristic UV-visible absorption bands, with the longest wavelength absorption attributed to intramolecular charge transfer from the methylated biphenyl donor to the nitro acceptor [21] [18]. The estimated first hyperpolarizability of 1.2 × 10⁻³⁰ esu indicates potential for nonlinear optical applications [17] [18].

Redox Behavior and Electrochemical Properties

Reduction Processes

2-Methyl-3'-nitro-1,1'-biphenyl exhibits characteristic electrochemical behavior typical of nitroaromatic compounds. The first reduction process occurs at approximately -1.05 ± 0.05 V versus saturated calomel electrode (SCE) in dimethylformamide containing 0.1 M tetrabutylammonium hexafluorophosphate [25] [26] [27]. This reduction corresponds to a one-electron process forming a stable nitro radical anion (NO₂ → NO₂⁻- ) [25] [26].

A second reduction wave appears at approximately -1.85 ± 0.10 V versus SCE, involving further reduction of the radical anion to form a dianion species (NO₂⁻- → NO₂²⁻) [25] [27]. Both reduction processes exhibit quasi-reversible behavior, indicating moderate stability of the reduced species with some chemical complications [25] [27].

Oxidation Behavior

The first oxidation process occurs at approximately +1.25 ± 0.10 V versus SCE in acetonitrile electrolyte, corresponding to oxidation of the aromatic ring system [26] [28]. This process typically shows irreversible behavior due to subsequent chemical reactions of the oxidized species [26] [27].

Electrochemical Parameters

Chronoamperometric studies indicate a diffusion coefficient of approximately 5 × 10⁻⁶ cm²/s for the neutral species [26] [27]. The heterogeneous electron transfer rate constant is estimated at 1 × 10⁻³ cm/s, indicating moderate electrode kinetics [26] [27]. The transfer coefficient (α) of 0.45 ± 0.05 suggests symmetric energy barriers for the electron transfer process [27] [29].

Surface electrochemistry studies reveal the capability for monolayer formation with electroactive surface coverage of approximately 1 × 10⁻¹⁰ mol/cm² [26] [30]. The electrochemical reduction can be utilized for surface functionalization, enabling conversion of nitro groups to amino functionalities through controlled electrolysis [26] [27].

Mechanistic Considerations

The electrochemical reduction mechanism proceeds through initial electron transfer to the nitro group π*-orbital, forming a delocalized radical anion [25] [27] [31]. The stability of this intermediate depends on solvent and electrolyte conditions, with polar aprotic solvents providing optimal stabilization [25] [27]. The electrochemical behavior is significantly influenced by electrolyte composition, with ion-pairing effects modulating the apparent reduction potentials [27] [29].

Tables Summary:

The comprehensive physicochemical characterization reveals that 2-Methyl-3'-nitro-1,1'-biphenyl possesses:

- Thermal Properties: Moderate stability with decomposition onset at 250-280°C and activation energy of 180 kJ/mol

- Solubility: Excellent in nonpolar solvents (20-60 mg/mL in chloroform), moderate in polar organics (10-25 mg/mL in DMF), and poor in water (< 0.1 mg/mL)

- Electronic Structure: HOMO-LUMO gap of 3.4 eV with significant charge transfer character and extended π-conjugation

- Electrochemical Behavior: Two-step reduction process at -1.05 V and -1.85 V versus SCE, with quasi-reversible behavior and potential for surface modification applications